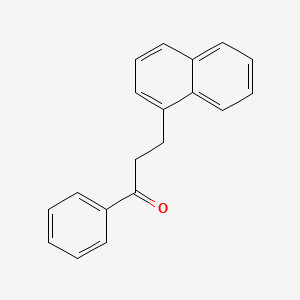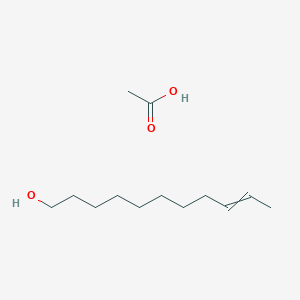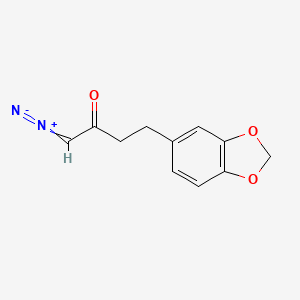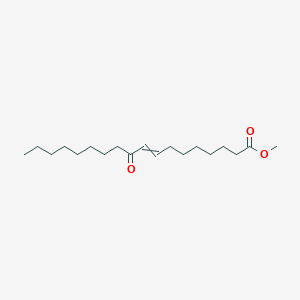
Methyl 10-oxooctadec-8-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-oxooctadec-8-enoate is an organic compound with the molecular formula C19H34O3. It is an ester derived from octadecenoic acid and is characterized by the presence of a keto group at the 10th carbon and a double bond at the 8th carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 10-oxooctadec-8-enoate can be synthesized through the isomerization of methyl (9Z)-12-oxooctadec-9-enoate. This process involves the use of a complex of hydrogen peroxide and boron trifluoride etherate (H2O2-BF3-Et2O) as the reagent. The reaction proceeds with high stereoselectivity, yielding methyl (10E)-12-octadec-10-enoate in 86% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 10-oxooctadec-8-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peroxy acids, resulting in the formation of epoxides.
Isomerization: The compound can undergo cis-trans isomerization in the presence of specific reagents.
Common Reagents and Conditions
Isomerization: Hydrogen peroxide and boron trifluoride etherate are used for the isomerization reactions.
Major Products Formed
Epoxides: Formed during the oxidation of the compound.
Isomerized Esters: Formed during the isomerization reactions.
Aplicaciones Científicas De Investigación
Methyl 10-oxooctadec-8-enoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 10-oxooctadec-8-enoate involves its interaction with molecular targets through its keto and ester functional groups. The compound can undergo various chemical transformations, such as oxidation and isomerization, which can alter its biological activity.
Comparación Con Compuestos Similares
Methyl 10-oxooctadec-8-enoate can be compared with other similar compounds, such as:
Methyl (9Z)-12-oxooctadec-9-enoate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Methyl 12-oxo-9-octadecenoate: Another related compound with a similar structure and reactivity.
The uniqueness of this compound lies in its specific functional groups and the types of reactions it undergoes, which make it valuable in various research and industrial applications.
Propiedades
Número CAS |
91363-63-2 |
|---|---|
Fórmula molecular |
C19H34O3 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
methyl 10-oxooctadec-8-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h13,16H,3-12,14-15,17H2,1-2H3 |
Clave InChI |
LLJUIYYJBKXDIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C=CCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)
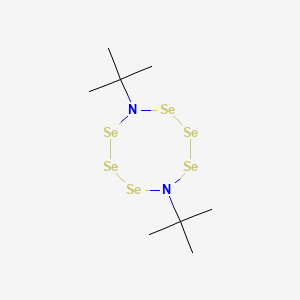
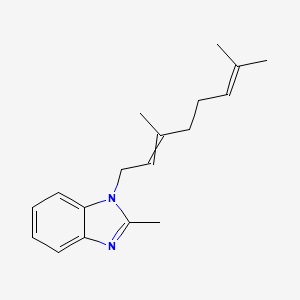
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
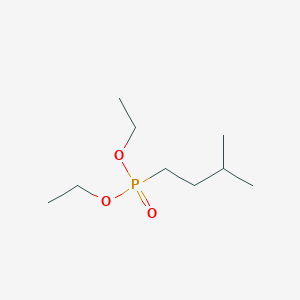
silane](/img/structure/B14360751.png)
![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)
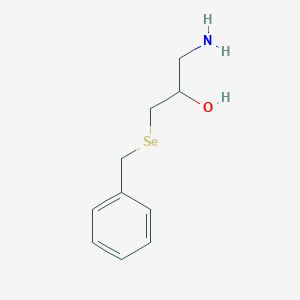
![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
